molecular formula C12H14BrNO3S B029418 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE CAS No. 58722-38-6

2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE

Cat. No.: B029418
CAS No.: 58722-38-6
M. Wt: 332.22 g/mol
InChI Key: DNFXLQROGLQKEF-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H14BrNO3S. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound features a bromine atom, a pyrrolidine ring, and a sulfonyl group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature with stirring until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective equipment and controlled environments is essential due to the corrosive nature of bromine .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: In the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the pyrrolidine-sulfonyl group, which enhances its reactivity and specificity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical compounds .

Properties

IUPAC Name

2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-9-12(15)10-3-5-11(6-4-10)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXLQROGLQKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368824
Record name 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58722-38-6
Record name 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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